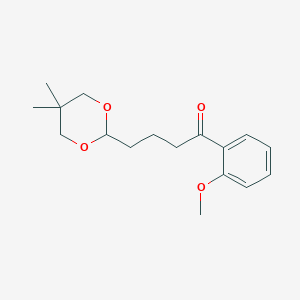
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone is a chemical compound with a complex structure that includes a dioxane ring and a methoxybutyrophenone moiety
準備方法
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone typically involves multiple steps. One common synthetic route includes the formation of the dioxane ring followed by the introduction of the methoxybutyrophenone group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反応の分析
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
科学的研究の応用
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone involves its interaction with specific molecular targets. The dioxane ring and methoxybutyrophenone moiety can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .
類似化合物との比較
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone can be compared with similar compounds such as:
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: This compound shares the dioxane ring but has a different functional group, leading to different chemical properties and applications.
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Another similar compound with a benzoate group instead of the methoxybutyrophenone moiety
These comparisons highlight the unique aspects of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone, particularly its potential for diverse applications in scientific research and industry.
生物活性
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and related research findings associated with this compound.
- Molecular Formula : C17H24O4
- Molar Mass : 292.37 g/mol
- CAS Number : 898786-39-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. The following sections summarize key findings from various studies.
Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the dioxane moiety is believed to enhance lipophilicity and improve cell membrane permeability, facilitating better interaction with cellular targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- Selectivity Index : The selectivity index (SI) calculated from cytotoxicity assays suggests a favorable profile for further development as an anti-cancer agent.
Table 1: In Vitro Activity Data
| Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Cancer Cell Line A | 15 | 75 | 5 |
| Cancer Cell Line B | 20 | 80 | 4 |
| Normal Cell Line | >100 | N/A | N/A |
Case Studies
- Study on Anticancer Properties : A study evaluated the anticancer effects of the compound on breast cancer cells. Results indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis in a dose-dependent manner.
- Antileishmanial Activity : Similar compounds have shown promise against Leishmania species. While specific data for this compound is limited, structural analogs have demonstrated effective inhibition of parasite growth in vitro.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the dioxane ring and methoxy group can significantly influence the biological activity of related compounds. For example:
- Lipophilic Side Chains : Increasing lipophilicity enhances cellular uptake and bioactivity.
- Functional Group Variations : Alterations in functional groups attached to the dioxane ring can modulate activity against specific biological targets.
特性
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)10-6-8-14(18)13-7-4-5-9-15(13)19-3/h4-5,7,9,16H,6,8,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODGQJLQRVTIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645938 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-39-5 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














